(5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-bromobenzyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the benzylidene moiety: The final step involves the condensation of the intermediate with 4-(butan-2-yloxy)-3-methoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butan-2-yloxy groups.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core, potentially leading to the formation of dihydroimidazolidine derivatives.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include dihydroimidazolidine derivatives.
Substitution: A variety of substituted imidazolidine-2,4-dione derivatives can be formed.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-chlorobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione
- (5E)-3-(4-fluorobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the bromine atom in (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-4-14(2)29-19-10-7-16(12-20(19)28-3)11-18-21(26)25(22(27)24-18)13-15-5-8-17(23)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,24,27)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVVYAPRLEMEF-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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